molecular formula C9H10N4O B2652542 N-[(5-methylbenzotriazol-1-yl)methyl]formamide CAS No. 300678-71-1

N-[(5-methylbenzotriazol-1-yl)methyl]formamide

Cat. No.: B2652542
CAS No.: 300678-71-1
M. Wt: 190.206
InChI Key: SULRGUGVNSZKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzotriazole methodology has gained popularity due to its versatility and success in organic synthesis. Benzotriazole can be easily introduced into molecules through various reactions, activating them for subsequent transformations. It remains stable during reactions and can be readily removed at the end of the reaction sequence . The synthesis of N-[(5-methylbenzotriazol-1-yl)methyl]formamide likely involves similar principles.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole ring with a methyl group attached to the nitrogen atom. The formamide functional group is also present, linking the benzotriazole moiety to the methyl group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the benzotriazole ring. These reactions may include coupling reactions, Baylis–Hillman reactions, and other transformations .


Physical and Chemical Properties Analysis

  • Toxicity : Toxicological properties of MeBT need further investigation .

Safety and Hazards

  • Environmental Persistence : The 5-MeBT isomer is poorly biodegradable, and the 4-MeBT isomer is recalcitrant, leading to persistence in the environment .
  • Removal Efficiency : Conventional water treatment facilities may have poor removal efficiencies for MeBT .
  • Chronic Effects : The long-term environmental effects of MeBT remain largely unknown .

Properties

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-2-3-9-8(4-7)11-12-13(9)5-10-6-14/h2-4,6H,5H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULRGUGVNSZKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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